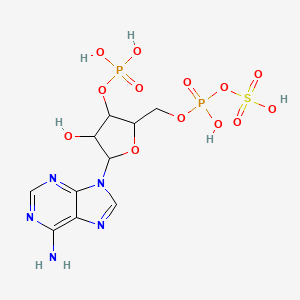

3'-Phosphonato-5'-adenylyl sulfate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15N5O13P2S |

|---|---|

Molecular Weight |

507.27 g/mol |

IUPAC Name |

[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl sulfo hydrogen phosphate |

InChI |

InChI=1S/C10H15N5O13P2S/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-30(20,21)28-31(22,23)24/h2-4,6-7,10,16H,1H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)(H,22,23,24) |

InChI Key |

GACDQMDRPRGCTN-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OS(=O)(=O)O)OP(=O)(O)O)O)N |

Origin of Product |

United States |

Biosynthesis and Intracellular Homeostasis of 3 Phosphonato 5 Adenylyl Sulfate Paps

Enzymatic Pathways for PAPS Biosynthesis

The synthesis of 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the universal sulfate (B86663) donor for all sulfotransferase reactions, is a critical metabolic process in most organisms. wikipedia.orgnih.gov In vertebrates, this process is carried out by bifunctional enzymes known as PAPS synthases (PAPSS). reactome.orgnih.gov These enzymes catalyze a two-step reaction that begins with inorganic sulfate and two molecules of adenosine (B11128) triphosphate (ATP). reactome.orgresearchgate.net

Sulfate Adenylyltransferase (SAT) Activity in the Initial Step of PAPS Formation

The first step in PAPS biosynthesis is the activation of inorganic sulfate. This reaction is catalyzed by the ATP sulfurylase (also known as sulfate adenylyltransferase or SAT) domain of PAPS synthase. wikipedia.orgebi.ac.uktaylorandfrancis.com In this step, ATP and inorganic sulfate are converted to adenosine 5'-phosphosulfate (APS) and pyrophosphate (PPi). wikipedia.orgrndsystems.com The reaction is as follows:

ATP + SO₄²⁻ ⇌ APS + PPi wikipedia.org

This initial activation of sulfate is a crucial priming step for its incorporation into biological molecules. wikipedia.org The pyrophosphate produced can be further hydrolyzed to two molecules of inorganic phosphate (B84403) (Pi) by pyrophosphatase, which helps to drive the reaction forward by eliminating feedback inhibition. rndsystems.comsinica.edu.tw The ATP sulfurylase domain is a member of a large superfamily of nucleotidyltransferases. ebi.ac.uk

Adenosine 5'-Phosphosulfate (APS) Kinase Activity in the Terminal Step of PAPS Formation

The second and terminal step in PAPS synthesis is the phosphorylation of the intermediate, APS. This reaction is catalyzed by the APS kinase domain of PAPS synthase. wikipedia.orgtaylorandfrancis.comacs.org APS kinase transfers a phosphate group from a second molecule of ATP to the 3'-hydroxyl group of APS, forming PAPS and adenosine diphosphate (B83284) (ADP). wikipedia.orguniprot.org The reaction is as follows:

APS + ATP ⇌ PAPS + ADP wikipedia.org

The APS kinase activity is essential for the completion of PAPS synthesis. nih.gov The ADP generated can be converted back to ATP through the action of enzymes like pyruvate (B1213749) kinase, which aids in maintaining the cellular energy balance. rndsystems.com

Structural and Functional Characteristics of Bifunctional PAPS Synthases (PAPSS1/PAPSS2)

In metazoans, including humans, the ATP sulfurylase and APS kinase activities are housed within a single bifunctional protein, the PAPS synthase (PAPSS). nih.govnih.gov There are two main isoforms of this enzyme, PAPSS1 and PAPSS2, encoded by separate genes. reactome.orgnih.gov These isoforms consist of an N-terminal APS kinase domain and a C-terminal ATP sulfurylase domain, connected by a flexible linker. nih.govnih.gov

A key difference between the two isoforms lies in their protein stability. Research has shown that PAPSS2 is less stable than PAPSS1 and can undergo unfolding and aggregation at physiological temperatures. nih.govnih.gov This inherent instability of PAPSS2 is modulated by the binding of nucleotides, particularly the intermediate APS. nih.gov

Subcellular Localization and Compartmentalization of PAPS Synthesis Machinery

The synthesis of PAPS primarily occurs in the cytosol. reactome.org From the cytosol, PAPS can be utilized in sulfonation reactions within that compartment, such as the modification of various hormones and xenobiotics. reactome.org Alternatively, PAPS can be transported into the Golgi apparatus, where it is consumed in the synthesis of proteoglycans like chondroitin (B13769445) sulfate. reactome.org The transport of PAPS into the Golgi is mediated by specific transporter proteins. reactome.org

While PAPS synthesis is largely cytosolic, there is evidence suggesting a more complex subcellular distribution of the PAPS synthases. Both PAPSS1 and PAPSS2 have been found to have access to both the cytoplasm and the nucleus, indicating a potential for nuclear sulfonation events. nih.gov

Regulatory Mechanisms Governing PAPS Biosynthesis

The availability of PAPS is a rate-limiting factor for many sulfation reactions, making the regulation of its biosynthesis a critical aspect of cellular homeostasis. nih.govnih.gov This regulation occurs at multiple levels, including transcriptional control and post-translational modifications.

Transcriptional and Post-Translational Control of PAPS Synthase Expression and Activity

The expression of PAPS synthase genes is subject to transcriptional regulation. For example, the promoter for the human PAPSS2 gene contains GC/GT boxes that are essential for its full activity and are binding sites for transcription factors like Sp1. nih.gov This suggests that the levels of PAPS synthase can be controlled in a cell-type-specific manner. nih.gov

Allosteric Regulation and Feedback Inhibition in the PAPS Synthesis Pathway

The biosynthesis of PAPS is a two-step enzymatic process catalyzed by the bifunctional enzyme PAPS synthase (PAPSS). nih.gov This process is tightly controlled by several layers of allosteric regulation and feedback inhibition to ensure that the supply of PAPS meets cellular demand without wasteful overproduction.

The key regulatory points in the pathway involve the enzyme itself, its substrates, and its products. The two human isoforms, PAPSS1 and PAPSS2, exhibit different regulatory properties. nih.gov

Substrate Inhibition: The adenosine 5'-phosphosulfate (APS) kinase domain of PAPSS1 is subject to inhibition by its own substrate, APS. uniprot.orgwikipedia.org This mechanism prevents the excessive conversion of APS to PAPS when APS levels are high.

Product and Intermediate Inhibition: The PAPS synthase enzymes can form an inhibitory complex when bound to both ADP and the intermediate APS. frontiersin.orgnih.gov This complex is considered a stable, inactive state, potentially serving as a storage form of the enzyme and the APS substrate, particularly when ATP levels are low. frontiersin.orgnih.gov This prevents further progression of the synthesis cycle until cellular conditions are more favorable.

Allosteric Stabilization by APS: The intermediate metabolite, adenosine 5'-phosphosulfate (APS), has a specific and significant stabilizing effect on both PAPSS isoforms. nih.gov The less stable isoform, PAPSS2, is particularly sensitive to APS concentrations. It undergoes conformational changes and is protected from unfolding and aggregation in the presence of physiological concentrations of APS (5–50 μM). nih.gov This suggests that PAPSS2 may function as a cellular sensor for the availability of the PAPS precursor, linking enzyme stability directly to the flux of the synthesis pathway. nih.gov

Feedback Inhibition by Pyrophosphate: The first step of PAPS synthesis, catalyzed by the ATP sulfurylase domain, produces inorganic pyrophosphate (PPi). bio-techne.com PPi can act as a feedback inhibitor of this reaction. bio-techne.comfrontiersin.org To drive the reaction forward, cells utilize inorganic pyrophosphatases to hydrolyze PPi, thus removing the inhibitory product. bio-techne.com

The following table summarizes the key regulatory mechanisms controlling PAPS synthase activity.

| Regulator | Enzyme/Domain Affected | Mechanism | Effect |

| Adenosine 5'-phosphosulfate (APS) | APS Kinase Domain (PAPSS1) | Substrate Inhibition | Prevents excessive PAPS formation. uniprot.orgwikipedia.org |

| Adenosine 5'-phosphosulfate (APS) | PAPSS1 and PAPSS2 (overall) | Allosteric Stabilization | Increases enzyme stability, especially for PAPSS2, linking stability to substrate availability. nih.gov |

| ADP and APS | PAPSS (overall) | Inhibitory Complex Formation | Creates a stable, inactive storage form of the enzyme. frontiersin.orgnih.gov |

| Inorganic Pyrophosphate (PPi) | ATP Sulfurylase Domain | Product Feedback Inhibition | Slows the initial step of PAPS synthesis. bio-techne.comfrontiersin.org |

| Chlorate (ClO₃⁻) | ATP Sulfurylase Domain | Competitive Inhibition | Blocks the binding of sulfate, inhibiting the first reaction. uniprot.orgresearchgate.net |

Influence of Sulfate Availability and Cellular Energy Status on PAPS Production

The production of PAPS is exquisitely sensitive to the availability of its core building blocks: inorganic sulfate and ATP. The cell's energy status, reflected in the ATP/ADP ratio, and the intracellular sulfate concentration are therefore critical determinants of the rate of sulfation reactions. taylorandfrancis.comcapes.gov.brnih.gov

Sulfate Availability: The concentration of PAPS is often the rate-limiting factor for sulfation, and this is directly tied to the availability of inorganic sulfate. taylorandfrancis.comnih.gov In mammals, the primary source of cellular sulfate is the oxidation of the amino acid cysteine. taylorandfrancis.com The capacity of the sulfation pathway can be limited by sulfate availability; for instance, in rats, the low capacity for sulfation is attributed to a limited supply of sulfate. capes.gov.brnih.gov Consequently, factors that influence sulfate levels, such as a low-sulfate diet, can decrease the rate of PAPS synthesis and subsequent sulfation reactions. nih.gov Under conditions of sulfate excess, the intracellular concentration of the intermediate APS can increase significantly, from a steady-state level of approximately 1.6 μM to as high as 60 μM, which in turn influences the stability and activity of PAPS synthase. nih.gov

Cellular Energy Status: PAPS synthesis is an energy-intensive process, consuming two molecules of ATP for every molecule of PAPS produced. wikipedia.orgresearchgate.net Therefore, the cellular energy charge is a crucial factor. The entire PAPS synthesis cycle is fueled by ATP availability. nih.gov Cellular stress conditions that lead to ATP depletion, such as DNA damage or starvation, can significantly impact PAPS production. frontiersin.org The formation of a stable, but inactive, PAPSS2-ADP-APS complex may represent a mechanism to preserve the enzyme and its substrate during periods of low energy. frontiersin.orgnih.gov Furthermore, high concentrations of ATP itself can be inhibitory to some downstream sulfotransferases, adding another layer of regulation based on cellular energy levels. nih.gov The two human isoforms, PAPSS1 and PAPSS2b (a splice variant), show different kinetic responses to ATP concentrations, suggesting they may be adapted to function under different cellular energy conditions. nih.gov PAPSS1 exhibits a standard hyperbolic response, while PAPSS2b shows a sigmoidal response, indicating cooperativity and a different sensitivity to ATP levels. nih.gov

Catabolism and Turnover of 3'-Phosphonato-5'-adenylyl sulfate (PAPS)

The intracellular concentration of PAPS is maintained through a dynamic balance between its synthesis, its utilization by sulfotransferases, and its degradation. capes.gov.brnih.gov The turnover of PAPS is remarkably rapid, reflecting its central role in a high-flux metabolic pathway. In the liver, the entire cellular pool of PAPS can be consumed in less than two minutes, highlighting the need for continuous and responsive synthesis to meet metabolic demands. capes.gov.brnih.gov

Enzymatic Degradation Pathways of PAPS: Role of Specific Hydrolases

PAPS can be catabolized by the action of specific hydrolase enzymes, which cleave its phosphoanhydride or phosphosulfate bonds. One key enzyme involved in the regulation of related nucleotides is SAL1 (also known as FIERY1 or FRY1 in plants), a bifunctional phosphatase. mpg.de While primarily known for degrading 3'-phosphoadenosine 5'-phosphate (PAP), a product of the sulfotransferase reaction and a potential signaling molecule, SAL1 can also use PAPS as a substrate. mpg.de This enzyme hydrolyzes the 3'-phosphate group, contributing to the turnover of these adenosine-containing compounds. mpg.de

The degradation of PAPS can yield different products depending on the bond cleaved:

Hydrolysis of the 3'-phosphate would yield Adenosine 5'-phosphosulfate (APS).

Hydrolysis of the 5'-phosphosulfate bond would yield 3'-phosphoadenosine 5'-monophosphate (PAP).

The removal of PAP is particularly important, as its accumulation can inhibit certain cellular processes, such as 5'-3' RNA degradation. nih.gov Therefore, enzymes that degrade PAP and PAPS play a crucial role in maintaining cellular homeostasis. nih.govmpg.de While much of the detailed characterization of enzymes like SAL1 comes from plant studies, the need to remove PAP is conserved in vertebrates, indicating the presence of analogous enzymatic degradation pathways. nih.govmpg.de

Intracellular Dynamics and Pool Sizes of PAPS in Response to Physiological Cues

The intracellular pool of PAPS is highly dynamic and varies significantly in response to physiological and environmental signals. Its concentration is not uniform across all tissues, suggesting that PAPS levels are tailored to the specific metabolic needs of different organs. elsevierpure.com

Research indicates that the catalytic efficiency of sulfotransferases, such as SULT1A1, is allosterically regulated by PAPS concentrations. elsevierpure.comacs.org The levels of PAPS found in various tissues can modulate the enzyme's activity over a wide dynamic range (up to 130-fold). elsevierpure.com This suggests that PAPS levels are highest in tissues that bear a significant xenobiotic load, such as the liver, to facilitate detoxification reactions. elsevierpure.com

The dynamic nature of the PAPS pool is also evident in the cellular response to substrate availability. As mentioned previously, an excess of sulfate can cause the concentration of the precursor APS to increase from a baseline of ~1.6 μM to as high as 60 μM. nih.gov This change directly impacts the stability of PAPSS2, effectively linking the size of the precursor pool to the stability of the synthesizing enzyme. nih.gov This mechanism allows the cell to rapidly adjust its PAPS production capacity in response to the availability of raw materials. The concept of distinct functional pools of signaling molecules, which differ in their availability and mobilization in response to stimuli, is a recognized principle in cell biology, for instance in the context of synaptic vesicles, and can be applied to the intracellular dynamics of PAPS. nih.govnih.gov

The following table outlines the factors influencing PAPS intracellular dynamics and pool sizes.

| Physiological Cue | Effect on PAPS Pool | Underlying Mechanism |

| High Sulfate Availability | Increased PAPS synthesis capacity | Increased concentration of the precursor APS, which stabilizes the PAPSS2 enzyme. nih.gov |

| Low Sulfate Availability | Decreased PAPS synthesis rate | Limitation of a key substrate required for the ATP sulfurylase reaction. capes.gov.brnih.gov |

| Low Cellular Energy (Low ATP) | Decreased PAPS synthesis | Limitation of the energy source and formation of an inactive PAPSS-ADP-APS storage complex. frontiersin.orgnih.gov |

| High Xenobiotic Load (e.g., in liver) | Maintained high PAPS pool size | Tissue-specific regulation to support high rates of sulfation for detoxification. elsevierpure.com |

| High Sulfotransferase Activity | Rapid PAPS turnover | Fast consumption of the PAPS pool, requiring rapid and continuous synthesis. capes.gov.brnih.gov |

Enzymology of 3 Phosphonato 5 Adenylyl Sulfate Paps Utilization

Sulfotransferases: The Primary Utilizers of PAPS as a Sulfate (B86663) Donor

Sulfotransferases (SULTs) represent the principal family of enzymes that utilize PAPS to catalyze the transfer of a sulfonate group (-SO3) to an acceptor molecule, a process known as sulfation or sulfonation. nih.gov This enzymatic reaction is crucial for modulating the biological activity, solubility, and excretion of a wide variety of endogenous and exogenous compounds. nih.gov

Mechanistic Principles of Sulfate Transfer from PAPS to Acceptor Substrates

The transfer of the sulfuryl group from PAPS to a nucleophilic acceptor substrate by sulfotransferases is a well-orchestrated process. The reaction proceeds via a direct, in-line transfer mechanism. The acceptor substrate, which typically possesses a hydroxyl or an amine group, acts as the nucleophile, attacking the sulfur atom of the sulfate group of PAPS. This leads to the formation of a sulfated product and the release of 3'-phosphoadenosine-5'-phosphate (PAP). The high chemical potential of the phosphoric-sulfuric acid anhydride (B1165640) bond in PAPS makes this transfer energetically favorable. A conserved histidine residue within the active site of the sulfotransferase is often implicated in acting as a general base, abstracting a proton from the acceptor substrate's nucleophilic group, thereby enhancing its reactivity for the attack on PAPS.

Classification and Diversity of PAPS-Dependent Sulfotransferase Enzyme Families

The sulfotransferase superfamily is remarkably diverse and is broadly classified into two main categories based on their subcellular localization and substrate preferences: cytosolic sulfotransferases and Golgi-membrane-associated sulfotransferases.

Cytosolic Sulfotransferases (SULTs): These enzymes are found in the cytoplasm and are primarily involved in the sulfation of small molecules, including steroids, neurotransmitters, and a wide range of xenobiotics such as drugs and environmental toxins. nih.gov In humans, the cytosolic SULTs are further categorized into several families, including SULT1, SULT2, SULT4, and SULT6, based on their amino acid sequence similarities. nih.gov The SULT1 family is the largest and most well-studied, with subfamilies like SULT1A and SULT1E responsible for the metabolism of a broad spectrum of substrates. nih.gov

Golgi-Membrane-Associated Sulfotransferases: These enzymes are integral membrane proteins of the Golgi apparatus. Their primary role is the sulfation of large macromolecules such as glycosaminoglycans (GAGs) and proteins. nih.gov This post-translational modification is critical for a variety of cellular processes, including cell-cell communication, signaling, and maintaining the structure of the extracellular matrix.

| Sulfotransferase Family | Localization | Primary Substrates | Key Functions |

| Cytosolic SULTs (e.g., SULT1, SULT2) | Cytoplasm | Small molecules (steroids, xenobiotics, neurotransmitters) | Detoxification, hormone regulation |

| Golgi-Membrane SULTs | Golgi Apparatus | Macromolecules (Glycosaminoglycans, proteins) | Cell signaling, extracellular matrix structure |

Structural Biology of PAPS-Binding Domains and Active Sites in Sulfotransferases

X-ray crystallographic studies of various sulfotransferases have provided significant insights into their structure and the mechanism of PAPS binding. A highly conserved structural fold, characterized by a central five-stranded β-sheet flanked by α-helices, is a hallmark of the sulfotransferase superfamily. nih.gov This core structure houses the PAPS-binding site.

The binding of PAPS is mediated by two conserved sequence motifs:

The 5'-Phosphosulfate Binding (PSB) Loop: This loop is crucial for anchoring the 5'-phosphosulfate group of PAPS.

The 3'-Phosphate Binding (PB) Motif: This motif secures the 3'-phosphate group of the PAPS molecule.

These conserved regions ensure the correct orientation of PAPS within the active site, positioning the sulfuryl group for nucleophilic attack by the acceptor substrate. The active site itself is a cleft-like region where both the PAPS and the acceptor substrate bind in close proximity to facilitate the transfer reaction.

Substrate Specificity and Recognition Mechanisms in PAPS-Dependent Sulfation Reactions

While the PAPS-binding domain is highly conserved across the sulfotransferase superfamily, the regions of the enzyme responsible for binding the acceptor substrate exhibit significant variability. This variation is the basis for the wide range of substrate specificities observed among different sulfotransferase isoforms.

The substrate specificity is determined by the specific amino acid residues that line the acceptor-binding pocket. The size, shape, and chemical nature of this pocket dictate which molecules can be accommodated and sulfated. For example, heparan sulfate 3-O-sulfotransferase (3-OST) isoform 5 shows a preference for sulfating a 6-O-sulfo glucosamine (B1671600) saccharide surrounded by glucuronic acid over one surrounded by 2-O-sulfated iduronic acid. This specificity is influenced not only by the amino acid side chains in the active site but also by the conformational flexibility of the saccharide substrate itself. In some plant sulfotransferases, a "loop-gating" mechanism has been proposed to be responsible for substrate specificity.

Non-Sulfotransferase PAPS-Dependent Enzymes

While sulfotransferases are the most prominent users of PAPS, they are not the only enzymes that can utilize this activated sulfate donor. The identification of other PAPS-dependent enzymes has broadened our understanding of the metabolic roles of this crucial coenzyme.

Identification and Characterization of Novel Enzyme Activities Utilizing PAPS

A significant example of a non-sulfotransferase enzyme that utilizes PAPS is PAPS reductase . This enzyme is a key player in the assimilatory sulfate reduction pathway found in enteric bacteria, yeast, and plants. nih.gov Unlike sulfotransferases, which transfer the sulfuryl group to an acceptor molecule, PAPS reductase catalyzes the reduction of the sulfate group of PAPS to sulfite (B76179).

Mechanism and Function of PAPS Reductase:

The reaction proceeds through a series of steps involving the formation of a covalent enzyme-substrate intermediate. A cysteine residue in the active site of PAPS reductase attacks the sulfur atom of PAPS, leading to the formation of a thiosulfonate intermediate and the release of PAP. Subsequently, another thiol group, provided by thioredoxin, attacks the sulfur atom of the thiosulfonate, resulting in the release of sulfite and the formation of a disulfide bond between the enzyme and thioredoxin.

Structural Insights:

The crystal structure of PAPS reductase reveals a dimeric protein with each monomer consisting of a central six-stranded β-sheet surrounded by α-helices. nih.gov Although it does not possess ATPase activity, it shares a striking structural similarity with the ATP pyrophosphatase (ATP PPase) domain of GMP synthetase, suggesting an evolutionary relationship. nih.gov The active site is a positively charged cleft containing conserved arginine and lysine (B10760008) residues that are crucial for binding PAPS.

The discovery and characterization of PAPS reductase have been pivotal in demonstrating that the metabolic fate of PAPS is not limited to sulfation reactions. It highlights a crucial branch point in sulfur metabolism where PAPS can be channeled into either the synthesis of sulfated compounds or the production of reduced sulfur for the biosynthesis of essential amino acids like cysteine and methionine.

| Enzyme Class | PAPS Utilization | Product(s) | Biological Pathway |

| Sulfotransferases (SULTs) | Sulfuryl group donor | Sulfated acceptor, PAP | Sulfation |

| PAPS Reductase | Substrate for reduction | Sulfite, PAP | Assimilatory sulfate reduction |

Unique Catalytic Strategies Employed by Enzymes Beyond Canonical Sulfate Transfer

While the primary and most well-documented role of PAPS is as a substrate for sulfotransferases, a fascinating and distinct catalytic strategy involves its use in reductive pathways. This is particularly evident in the process of assimilatory sulfate reduction, where the sulfate group of PAPS is reduced to sulfite. This reaction is a critical step in the biosynthesis of sulfur-containing amino acids like cysteine in many bacteria, fungi, and plants. wikipedia.org

A key enzyme in this non-canonical utilization of PAPS is PAPS reductase (PAPR) . nih.govgenome.jp Unlike sulfotransferases that transfer the sulfonate group, PAPS reductase catalyzes the two-electron reduction of the sulfuryl group of PAPS to sulfite (SO₃²⁻) and adenosine (B11128) 3',5'-bisphosphate (PAP). nih.gov This reaction is fundamentally a redox process, where PAPS acts as an oxidant.

Detailed Research Findings on PAPS Reductase:

Extensive research, particularly on the enzyme from Escherichia coli, has elucidated the intricate catalytic mechanism of PAPS reductase. The enzyme itself does not directly provide the reducing equivalents. Instead, it relies on a small redox-active protein, thioredoxin (Trx) , as the electron donor. nih.govnih.govebi.ac.uk

The catalytic cycle of PAPS reductase can be summarized in the following key steps:

Thioredoxin Binding and Initial Nucleophilic Attack: The reduced form of thioredoxin, with its characteristic Cys-Gly-Pro-Cys active site motif, binds to PAPS reductase. A cysteine residue from thioredoxin performs a nucleophilic attack on a cysteine residue within the PAPS reductase active site, forming a transient mixed disulfide bond.

Formation of a Covalent Enzyme-S-Sulfonate Intermediate: A conserved cysteine residue in PAPS reductase then attacks the sulfur atom of the sulfate group in PAPS. This leads to the release of PAP and the formation of a covalent enzyme-S-sulfonate intermediate (E-Cys-S-SO₃⁻).

Reduction by Thioredoxin: The mixed disulfide between PAPS reductase and thioredoxin is then resolved by the second cysteine of the thioredoxin active site. This process involves the transfer of two electrons from thioredoxin to the enzyme-S-sulfonate intermediate.

Sulfite Release: The transfer of electrons results in the reductive cleavage of the S-S bond, releasing sulfite (SO₃²⁻) and the oxidized form of thioredoxin. The PAPS reductase is regenerated for another catalytic cycle.

Kinetic studies of PAPS reductase from Saccharomyces cerevisiae have revealed an ordered sequential mechanism where thioredoxin binds first, followed by PAPS. nih.gov The crystal structure of the E. coli PAPS reductase in complex with thioredoxin has provided a structural snapshot of a key intermediate in the catalytic cycle, revealing a covalent mixed disulfide linkage between the two proteins. nih.gov This structure highlights the significant conformational changes required for the reduction of the sulfonucleotide and underscores the active role of thioredoxin beyond simple disulfide reduction. nih.gov

Interestingly, while most sulfotransferases are dependent on PAPS, some bacterial arylsulfate sulfotransferases (ASSTs) catalyze the transfer of a sulfuryl group between two phenolic compounds in a PAPS-independent manner, showcasing another facet of sulfuryl transfer biochemistry. pnas.orgresearchgate.net

The table below summarizes the key enzymes discussed that utilize PAPS in ways that diverge from canonical sulfate transfer.

| Enzyme | Organism(s) | Substrate(s) | Product(s) | Catalytic Strategy |

| PAPS Reductase (PAPR) | Bacteria, Fungi, Plants | 3'-Phosphoadenosine-5'-phosphosulfate (PAPS), Thioredoxin (reduced) | Adenosine 3',5'-bisphosphate (PAP), Sulfite, Thioredoxin (oxidized) | Redox Reaction: Catalyzes the two-electron reduction of the sulfate group of PAPS to sulfite for assimilatory sulfate reduction. nih.govgenome.jpnih.gov |

| Enzymes of Dissimilatory Sulfate Reduction | Sulfate-reducing bacteria | 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) | Hydrogen sulfide (B99878) | Electron Acceptor: Utilizes PAPS as an electron acceptor in anaerobic respiration, leading to the production of hydrogen sulfide. wikipedia.org |

Biological Roles and Physiological Significance of 3 Phosphonato 5 Adenylyl Sulfate Paps

PAPS in Post-Translational Protein Modification

Post-translational modifications are chemical alterations to proteins after their synthesis, which can dramatically affect their function, localization, and stability. youtube.comnih.gov Sulfation, a key post-translational modification, is entirely dependent on the availability of PAPS as the sulfate (B86663) donor. protpi.chnih.gov This process is critical for the function of numerous secreted and transmembrane proteins. protpi.chahajournals.org

Tyrosine Sulfation and its Functional Consequences in Secreted Proteins

Tyrosine sulfation is a widespread post-translational modification that occurs in the trans-Golgi network, where tyrosylprotein sulfotransferases (TPSTs) catalyze the transfer of a sulfate group from PAPS to tyrosine residues of secreted and transmembrane proteins. protpi.chmdpi.com This modification is not essential for the basic function of many proteins but can significantly modulate their activity and interactions. protpi.ch

The addition of a sulfate group to tyrosine increases the negative charge of the protein and can enhance protein-protein interactions. protpi.chresearchgate.net For example, tyrosine sulfation is critical for the function of P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), a key molecule in leukocyte adhesion. nih.govahajournals.org Mutation of the sulfated tyrosine residues in PSGL-1 dramatically reduces its binding affinity to P-selectin. ahajournals.org Similarly, the function of chemokine receptors like CCR5 and CXCR4 is modified by tyrosine sulfation, which affects their ability to bind to their respective ligands and mediate cell migration. ahajournals.org The sulfation of tyrosine residues in the CX3CR1 receptor has also been shown to be important for cell adhesion. ahajournals.org

Sulfation of Glycosaminoglycans (GAGs) and Proteoglycans in Extracellular Matrix Assembly

Glycosaminoglycans (GAGs) are long, linear polysaccharides composed of repeating disaccharide units. nih.govsigmaaldrich.com With the exception of hyaluronan, GAGs are typically attached to a core protein to form proteoglycans. nih.govsigmaaldrich.com Proteoglycans are major components of the extracellular matrix (ECM) and play crucial roles in tissue structure, cell adhesion, and signaling. nih.govyoutube.com

The sulfation of GAGs is a critical modification that occurs in the Golgi apparatus and is catalyzed by various sulfotransferases that use PAPS as the sulfate donor. nih.govnih.gov The pattern and extent of sulfation on GAG chains like chondroitin (B13769445) sulfate (CS), dermatan sulfate (DS), heparan sulfate (HS), and keratan (B14152107) sulfate (KS) are highly specific and determine their biological functions. sigmaaldrich.comnih.govannualreviews.org These sulfation patterns, often referred to as the "sulfation code," create specific binding sites for a variety of proteins, including growth factors, cytokines, and cell adhesion molecules. annualreviews.org This regulation of protein interactions by sulfated GAGs is essential for processes such as cell-cell and cell-matrix interactions, tissue development, and the organization of the ECM. annualreviews.orgoup.com For instance, the specific sulfation patterns on heparan sulfate proteoglycans are crucial for their interaction with growth factors and morphogens, thereby modulating signaling pathways. nih.gov

PAPS in Lipid and Steroid Metabolism and Signaling

PAPS plays a significant role in the metabolism and signaling of lipids and steroids through sulfation. This modification alters the solubility and biological activity of these molecules, impacting a wide range of physiological processes. nih.govmdpi.com

Sulfation of Steroid Hormones and its Impact on Biological Activity

Steroid hormones are essential signaling molecules that regulate a vast array of physiological functions. nih.gov The sulfation of steroid hormones, a reaction dependent on PAPS, is a major pathway for their metabolism and regulation. nih.govbioscientifica.com This process is catalyzed by sulfotransferases (SULTs) and generally leads to the inactivation of the hormone. taylorandfrancis.combioscientifica.com For example, the potent estrogen, 17β-estradiol, can be sulfated to form an inactive conjugate. nih.gov

Sulfation increases the water solubility of steroid hormones, facilitating their transport in the circulation and their eventual excretion. youtube.com The sulfated forms of steroids, such as dehydroepiandrosterone (B1670201) sulfate (DHEAS), can also serve as a reservoir from which active hormones can be regenerated by the action of sulfatases. bioscientifica.comyoutube.com This dynamic interplay between sulfation and desulfation provides a mechanism for tightly controlling the local concentrations of active steroid hormones. nih.gov The availability of PAPS is a key factor in regulating the rate of steroid sulfation. nih.gov Research has shown that mutations in PAPSS2, one of the enzymes responsible for PAPS synthesis, can lead to androgen excess due to impaired sulfation of the testosterone (B1683101) precursor DHEA. mdpi.comendocrine-abstracts.org

Role of PAPS in the Sulfation of Specific Lipid Classes

PAPS is also the essential co-substrate for the sulfation of various lipid classes. sigmaaldrich.comnih.gov Sulfated lipids, or sulfolipids, are found in various tissues and play diverse biological roles. For instance, sulfoglycosphingolipids (sulfatides) are abundant in the myelin sheath of the nervous system. nih.gov The synthesis of these sulfatides (B1148509) involves the transfer of a sulfate group from PAPS to a galactosylceramide precursor. nih.gov While the precise functions of all sulfated lipids are not fully elucidated, their presence in specific cellular compartments and tissues suggests important roles in cell adhesion, signaling, and membrane structure.

PAPS in the Metabolism of Xenobiotics and Endogenous Compounds

The sulfation pathway, fueled by PAPS, is a critical Phase II detoxification mechanism for a wide variety of foreign compounds (xenobiotics) and endogenous molecules. taylorandfrancis.comnih.govyoutube.com This process generally increases the water solubility of compounds, making them easier to excrete from the body. youtube.comnih.gov

Xenobiotics, which include drugs, environmental pollutants, and dietary components, are often metabolized in two phases. nih.govyoutube.com Phase I reactions introduce or expose functional groups, and Phase II reactions, such as sulfation, conjugate these groups with endogenous molecules to facilitate elimination. nih.gov Sulfotransferases (SULTs) catalyze the transfer of the sulfate group from PAPS to hydroxyl or amino groups on xenobiotics like phenols, cresols, and aromatic amines. taylorandfrancis.comyoutube.com

Sulfation Pathways in Detoxification and Elimination Processes

Sulfation is a major phase II biotransformation pathway responsible for the detoxification and elimination of a wide array of endogenous compounds and xenobiotics, including drugs, toxins, and environmental pollutants. nih.govtaylorandfrancis.comcapes.gov.br This process, catalyzed by sulfotransferase (SULT) enzymes, involves the transfer of a sulfonate group from PAPS to a substrate. nih.govtaylorandfrancis.com This modification increases the water solubility of the compound, facilitating its excretion from the body, primarily through urine. nih.gov

Table 1: Examples of Compounds Detoxified by PAPS-Dependent Sulfation

| Compound Class | Specific Examples | Biological Consequence of Sulfation |

| Xenobiotics | Acetaminophen (B1664979) (APAP), Phenols, Minoxidil | Increased polarity and renal clearance, detoxification. taylorandfrancis.com |

| Endobiotics | Steroid hormones (e.g., DHEA), Catecholamines (e.g., Dopamine), Thyroid hormones | Inactivation and regulation of hormone homeostasis, facilitation of elimination. nih.govtaylorandfrancis.com |

| Bile Acids | Lithocholic acid | Reduction of toxicity and enhancement of biliary excretion. |

Research has demonstrated that the availability of PAPS can be a determining factor in the efficiency of detoxification. For instance, in the case of acetaminophen overdose, the sulfation pathway can become saturated due to the depletion of PAPS, leading to increased reliance on other metabolic pathways that can produce toxic byproducts. taylorandfrancis.com

Interplay Between PAPS Metabolism and Drug Biotransformation Systems

The metabolism of PAPS is intricately linked with drug biotransformation systems, primarily through the action of sulfotransferases (SULTs). nih.gov These enzymes, which are dependent on PAPS as the sulfonate donor, play a crucial role in the metabolism of numerous drugs. taylorandfrancis.comnih.gov The efficiency of drug sulfation is directly influenced by the intracellular concentration of PAPS. nih.gov

Factors that affect PAPS synthesis or availability can significantly impact drug metabolism. For example, a diet low in sulfur-containing amino acids, the primary source of inorganic sulfate for PAPS synthesis, can limit sulfation capacity. taylorandfrancis.com Conversely, the administration of drugs that undergo extensive sulfation can deplete cellular PAPS pools, potentially affecting the metabolism of other co-administered drugs or endogenous compounds that rely on the same pathway. taylorandfrancis.com

The expression and activity of PAPS synthase (PAPSS) isoforms, the enzymes responsible for PAPS synthesis, also play a critical role. In humans, two isoforms, PAPSS1 and PAPSS2, exist and exhibit different tissue distribution and regulatory properties. nih.govnih.gov Studies have shown that specific SULT isoforms may preferentially interact with a particular PAPSS isoform, suggesting a channeling of PAPS to specific metabolic pathways. researchgate.net For instance, the sulfation of dehydroepiandrosterone (DHEA) by SULT2A1 appears to be specifically dependent on PAPSS2. researchgate.net This highlights a sophisticated regulatory mechanism that ensures efficient and specific drug and endobiotic sulfation.

Table 2: Factors Influencing PAPS-Dependent Drug Biotransformation

| Factor | Mechanism of Action | Impact on Drug Metabolism |

| PAPS Availability | Acts as the rate-limiting co-substrate for SULTs. nih.gov | Low PAPS levels can decrease the rate of drug sulfation, potentially leading to altered drug efficacy or toxicity. taylorandfrancis.com |

| SULT Isoform Expression | Different SULTs exhibit substrate specificity for various drugs. taylorandfrancis.com | The specific SULTs present in a tissue determine which drugs can be metabolized via sulfation. |

| PAPSS Isoform Expression and Activity | Regulates the overall and localized synthesis of PAPS. nih.govresearchgate.net | Can influence the efficiency of specific sulfation reactions. |

| Genetic Polymorphisms in SULTs and PAPSS | Can lead to altered enzyme activity or expression. | May result in inter-individual differences in drug metabolism and response. |

| Co-administered Drugs | Competition for the same SULT enzymes or depletion of PAPS pools. taylorandfrancis.com | Can lead to drug-drug interactions. |

PAPS in Developmental Biology and Tissue Morphogenesis

The process of morphogenesis, the development of the shape and structure of tissues and organs, is critically dependent on a multitude of cellular processes, including those regulated by sulfation. nih.govwikipedia.orgnumberanalytics.com PAPS, as the sole source of sulfate for these reactions, plays an indispensable role in embryonic development. nih.gov

PAPS-Dependent Sulfation Events Critical for Organogenesis and Cellular Differentiation

Sulfation of proteoglycans, large molecules consisting of a core protein with one or more attached glycosaminoglycan (GAG) chains, is a key event in organogenesis and cellular differentiation. The sulfation patterns of GAGs, such as heparan sulfate and chondroitin sulfate, are crucial for their function in the extracellular matrix and on the cell surface. These sulfated GAGs are involved in cell adhesion, migration, and the establishment of morphogen gradients, all of which are fundamental to the proper formation of tissues and organs. nih.gov

Studies in model organisms have provided compelling evidence for the essential role of PAPS in development. In the nematode Caenorhabditis elegans, depletion of PAPS synthase leads to severe developmental defects, including abnormal muscle patterning and epithelial cell shape, ultimately resulting in larval lethality. nih.gov In mice, mutations in the Papss2 gene cause a form of dwarfism characterized by skeletal abnormalities, highlighting the critical role of PAPS-dependent sulfation in cartilage formation and skeletal development. nih.gov The expression of Papss2 is found to be most significant in condensing and proliferating chondrocytes, the cells responsible for cartilage growth. nih.gov

Impact of PAPS Homeostasis on Developmental Signaling Pathways

PAPS homeostasis is crucial for the proper functioning of several key developmental signaling pathways. frontiersin.org Many of these pathways rely on the interaction of signaling molecules (ligands) with their receptors, a process that can be modulated by the sulfation of either the ligand or the receptor.

For example, the sulfation of heparan sulfate proteoglycans is essential for the signaling of several growth factors, including Fibroblast Growth Factors (FGFs) and Wnt proteins. These sulfated proteoglycans act as co-receptors, facilitating the binding of the growth factors to their signaling receptors and thereby initiating downstream signaling cascades that control cell proliferation, differentiation, and migration. frontiersin.org

Disruptions in PAPS availability can therefore lead to dysregulation of these critical developmental pathways, resulting in a wide range of developmental abnormalities. The maintenance of proper PAPS levels is thus a key aspect of ensuring the fidelity of developmental programs. In plants, the PAP/SAL1 retrograde signaling pathway, which involves a metabolite of PAPS, has been linked to the regulation of iron homeostasis, demonstrating the far-reaching impact of PAPS-related molecules on developmental processes. nih.gov

PAPS in Cellular Signaling and Regulatory Networks

Beyond its role in detoxification and development, PAPS is a key player in cellular signaling and the regulation of protein function. nih.gov The transfer of a sulfate group can act as a post-translational modification that alters the activity and interaction of proteins.

Sulfation as a Regulatory Modification for Receptor Activity and Ligand Binding

Tyrosine sulfation, a post-translational modification occurring in the Golgi apparatus, is a prime example of how PAPS-dependent sulfation regulates protein function. nih.gov This modification, where a sulfate group is added to a tyrosine residue of a protein, is particularly important for the function of many cell surface receptors and secreted proteins.

A well-studied example is the role of tyrosine sulfation in the interaction between chemokines and their G protein-coupled receptors (GPCRs). nih.gov Sulfation of tyrosine residues in the N-terminal region of chemokine receptors can significantly enhance the affinity and potency of chemokine binding. nih.gov This modification can also influence the selectivity of a receptor for its various chemokine ligands. nih.gov

The binding of a ligand to its receptor is a fundamental step in signal transduction. youtube.com By modulating this initial interaction, PAPS-dependent sulfation acts as a critical regulatory mechanism, fine-tuning the cellular response to external signals. This regulation is not limited to chemokine receptors; tyrosine sulfation has been shown to be important for the activity of a variety of receptors and the binding of their respective ligands.

Influence of PAPS Availability on Specific Signal Transduction Cascades

The availability of 3'-Phosphonato-5'-adenylyl sulfate (PAPS) is not only crucial for its role as a universal sulfonate donor but also functions as a signaling molecule that can influence specific signal transduction cascades. The concentration of PAPS within a cell can act as an indicator of the metabolic state, particularly regarding sulfur availability, thereby triggering adaptive responses. This signaling role appears to couple the cell's metabolic status with broader physiological changes, including modifications to the cell surface and behavior. nih.gov

Research in Escherichia coli has provided a clear example of PAPS acting as a signal molecule. nih.govresearchgate.net Studies have shown that the intracellular accumulation of PAPS, for instance, through the inactivation of the cysH gene which encodes PAPS reductase, leads to a significant increase in surface adhesion and cell aggregation. This phenotype is a direct result of the activated expression of the csgBAC operon, which is responsible for producing curli fibers, a major component of the extracellular matrix in E. coli biofilms. nih.govresearchgate.net Conversely, overexpression of the cysH gene, which would presumably lower intracellular PAPS levels, was found to downregulate the transcription of csgBAC. nih.gov This demonstrates a direct link between PAPS levels and the regulation of curli gene expression.

This signaling mechanism is distinct from that of its precursor, adenosine (B11128) 5'-phosphosulfate (APS), which also acts as a signal molecule but regulates the utilization of different sulfur sources. nih.gov The role of PAPS appears to be part of a more global effect on cell physiology, where it specifically links the availability of sulfur to the remodeling of the cell surface. nih.gov This suggests that PAPS can function as a metabolic rheostat, translating information about nutrient availability into complex downstream effects on cellular structures and community behaviors like biofilm formation. The stability of the enzymes that synthesize PAPS, PAPS synthases (PAPSS), is also a contributing factor to PAPS availability, suggesting that the regulation of these enzymes could be a key node in controlling PAPS-mediated signaling. nih.gov

PAPS in Microbial Physiology and Pathogenicity

PAPS is a central molecule in the physiology of many microbes, playing fundamental roles in nutrient assimilation and contributing significantly to mechanisms of pathogenicity. Its functions range from providing reduced sulfur for the biosynthesis of essential amino acids to being the substrate for modifications of molecules that are critical for virulence and interaction with a host.

Role of PAPS in Bacterial and Fungal Sulfate Assimilation

In many bacteria and fungi, PAPS is an essential intermediate in the assimilatory sulfate reduction pathway. This pathway allows these organisms to utilize inorganic sulfate, the most abundant source of environmental sulfur, for the synthesis of sulfur-containing organic molecules, most notably the amino acids cysteine and methionine. nih.govwikipedia.org The process begins with the uptake of sulfate and its activation through two enzymatic steps. First, ATP sulfurylase catalyzes the reaction of sulfate with ATP to form adenosine 5'-phosphosulfate (APS). Second, APS kinase phosphorylates APS at the 3' position, using another molecule of ATP, to produce PAPS. wikipedia.orgresearchgate.net

Once formed, PAPS serves as the activated sulfate donor for the reduction part of the pathway. nih.gov In organisms like Saccharomyces cerevisiae (yeast) and many bacteria, the sulfate group of PAPS is reduced to sulfite (B76179) (SO₃²⁻) by the enzyme PAPS reductase. nih.govbiorxiv.org This reaction also produces 3'-phosphoadenosine 5'-phosphate (PAP) as a byproduct, which is subsequently hydrolyzed to AMP. The sulfite is then further reduced to sulfide (B99878) (S²⁻), which can be incorporated into an organic backbone to form cysteine. nih.gov

However, it is noteworthy that not all bacteria use the PAPS reductase pathway. Some bacteria, as well as plants, have evolved to use the intermediate APS directly for the reduction of activated sulfate via an APS reductase. nih.govresearchgate.net Intriguingly, some bacteria, such as Pseudomonas aeruginosa and Mycobacterium tuberculosis, possess enzymes with both PAPS and APS reductase activities. researchgate.net In fungi, such as Aspergillus terreus and Aspergillus nidulans, genes encoding ATP-sulfurylase and PAPS-reductase have been identified, confirming the central role of the PAPS-dependent pathway in fungal sulfate assimilation. nih.gov

The table below summarizes the key enzymes and pathways involved in PAPS-mediated sulfate assimilation in various microorganisms.

| Organism/Group | Pathway Type | Key Enzymes | Function | Reference(s) |

| Escherichia coli | PAPS Reductase Pathway | ATP sulfurylase (CysD, CysN), APS kinase (CysC), PAPS reductase (CysH) | Assimilates sulfate via PAPS for cysteine synthesis. | nih.govresearchgate.net |

| Saccharomyces cerevisiae (Yeast) | PAPS Reductase Pathway | ATP sulfurylase (Met3), APS kinase (Met14), PAPS reductase (Met16) | Reduces sulfate from PAPS to sulfite for methionine biosynthesis. | nih.govnih.gov |

| Aspergillus terreus (Fungus) | PAPS Reductase Pathway | ATP-sulfurylase (sCT), PAPS-reductase (sAT) | Assimilates sulfate for essential amino acid synthesis. | nih.gov |

| Methanothermococcus thermolithotrophicus (Archaea) | PAPS Reductase Pathway | ATP-sulfurylase, APS-kinase, PAPS-reductase | Utilizes a non-canonical PAPS reductase for sulfate assimilation. | biorxiv.org |

| Mycobacterium tuberculosis | Dual Pathways | ATP sulfurylase, APS kinase, APS reductase (CysH) | Possesses enzymes for both APS and PAPS reduction pathways. | researchgate.net |

PAPS-Dependent Processes in Microbial Virulence and Host-Pathogen Interactions

The metabolic pathways involving PAPS are not only essential for microbial growth but are also intricately linked to virulence and the ability of pathogens to interact with their hosts. PAPS-dependent sulfotransferase reactions create a variety of sulfated molecules that can act as virulence factors, mediating host-cell interactions, and contributing to the pathogen's survival and persistence. researchgate.netnih.gov

A prominent example of a PAPS-dependent process contributing to virulence is the synthesis of sulfolipids in Mycobacterium tuberculosis, the causative agent of tuberculosis. These complex lipids, found in the bacterial cell wall, are synthesized by sulfotransferases that use PAPS as the sulfate donor. researchgate.net Sulfolipids are considered putative virulence factors that may play a role in the bacterium's interaction with the host immune system.

In Escherichia coli, PAPS levels have been shown to influence the production of curli fibers, which are critical for biofilm formation. nih.govresearchgate.net Since biofilm formation is a key virulence strategy for many pathogenic bacteria, enabling them to resist host defenses and antimicrobial treatments, the role of PAPS as a signaling molecule directly impacts pathogenicity.

While PAPS-dependent sulfotransferases are common, some pathogenic bacteria utilize a different, PAPS-independent mechanism for sulfuryl transfer. For example, the uropathogenic E. coli strain CFT073 possesses an arylsulfate sulfotransferase (ASST) that is considered a virulence factor. nih.gov This enzyme catalyzes the transfer of sulfuryl groups between phenolic compounds in the bacterial periplasm without requiring PAPS. nih.govnih.gov The existence of such systems highlights the importance of sulfurylation in bacterial pathogenesis, whether it is dependent on PAPS or not.

The table below details examples of PAPS-dependent processes and molecules implicated in microbial virulence.

| Pathogen | Virulence Factor/Process | Role in Virulence | PAPS-Dependent Enzyme | Reference(s) |

| Mycobacterium tuberculosis | Sulfolipids | Putative virulence factors in the cell wall, may modulate host immune response. | Sulfotransferases (e.g., Stf0) | researchgate.net |

| Escherichia coli | Curli Fibers / Biofilm Formation | Mediate adhesion to surfaces and host cells; protect from host defenses. | Synthesis regulated by intracellular PAPS levels. | nih.govresearchgate.net |

These examples underscore the critical role of PAPS not just in primary metabolism but also as a key player in the complex interplay between microbial pathogens and their hosts. nih.govnih.gov

Methodologies for Studying 3 Phosphonato 5 Adenylyl Sulfate Paps Metabolism and Function

Structural Biology Approaches for PAPS-Interacting Proteins

The three-dimensional structures of proteins that interact with 3'-phosphoadenosine-5'-phosphosulfate (PAPS) are fundamental to understanding the molecular basis of sulfation. These structural insights reveal details about substrate binding, catalytic mechanisms, and the regulation of PAPS-dependent enzymes. Several high-resolution structural biology techniques are employed to elucidate the architecture of these proteins and their complexes with PAPS.

X-ray Crystallography of PAPS-Enzyme Complexes

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other information.

This method has been instrumental in revealing the architectures of PAPS synthases and sulfotransferases. To obtain a crystal structure, the protein of interest is expressed and purified to a high concentration and homogeneity. Crystallization screens are then performed under various conditions to find the optimal environment for crystal growth. Once suitable crystals are obtained, they are exposed to a focused X-ray beam, and the resulting diffraction pattern is recorded.

The analysis of these diffraction patterns provides a detailed electron density map, which is used to build an atomic model of the protein. When enzymes are co-crystallized with PAPS or its analogs, the resulting structures provide a static snapshot of the enzyme-substrate complex, offering invaluable insights into the binding mode of PAPS and the catalytic mechanism. For instance, the crystal structure of PAPS reductase from E. coli has been determined, providing a basis for understanding its role in sulfur metabolism. nih.gov Similarly, the crystal structure of human PAPS synthase 1 (PAPSS1) has been solved, revealing a bifunctional enzyme with both ATP sulfurylase and APS kinase domains. nih.gov

Table 1: Examples of PAPS-Interacting Proteins Studied by X-ray Crystallography

| Protein | Organism | Resolution (Å) | Key Findings | Reference |

| PAPS Reductase | Escherichia coli | 2.0 | Provided insights into the reduction of PAPS to sulfite (B76179). | nih.gov |

| PAPS Synthase 1 (PAPSS1) | Human | Not specified in abstract | Revealed a pronounced α-helical secondary structure. | nih.gov |

Cryo-Electron Microscopy (Cryo-EM) for Large PAPS-Dependent Assemblies

Cryo-electron microscopy (cryo-EM) is an imaging technique that allows for the visualization of macromolecular assemblies in a near-native, hydrated state. youtube.com This method is particularly well-suited for large, complex, or flexible structures that are difficult to crystallize. In cryo-EM, a purified sample is rapidly frozen in a thin layer of vitreous (non-crystalline) ice, preserving the native conformation of the molecules. youtube.com Thousands of two-dimensional projection images of the frozen particles are then captured using an electron microscope. These images are computationally aligned and averaged to generate a three-dimensional reconstruction of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for PAPS-Protein Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides information about the structure, dynamics, and interactions of proteins in solution. nih.govbruker.com Unlike crystallography, which provides a static picture, NMR can capture the dynamic nature of proteins, which is often crucial for their function. nih.govnih.gov The technique is based on the magnetic properties of atomic nuclei. By placing a sample in a strong magnetic field and perturbing it with radiofrequency pulses, NMR can detect the signals from specific nuclei, such as ¹H, ¹³C, and ¹⁵N.

NMR is particularly powerful for studying protein dynamics across a wide range of timescales, from picoseconds to seconds. nih.gov This allows researchers to investigate conformational changes, protein folding, and the binding of ligands like PAPS. nih.govresearchgate.net For example, by monitoring changes in the NMR spectrum of a protein upon the addition of PAPS, one can identify the specific amino acid residues involved in the interaction and determine the binding affinity. Furthermore, NMR relaxation experiments can provide insights into the flexibility of the protein backbone and side chains, both in the free and PAPS-bound states. nih.gov This information is critical for understanding how the binding of PAPS may induce conformational changes that are necessary for catalysis or regulation. While NMR is generally limited to smaller proteins (typically < 40 kDa), advancements in the field are continually pushing these boundaries. bruker.com

Molecular Biology and Genetic Engineering Techniques

The study of PAPS metabolism and its role in cellular processes heavily relies on molecular biology and genetic engineering. These techniques allow for the manipulation of genes encoding PAPS synthases, sulfotransferases, and transporters, providing powerful tools to investigate the consequences of altered PAPS levels and sulfation pathways.

Gene Editing and Knockout Models for Perturbing PAPS Pathways

Gene editing technologies, most notably the CRISPR-Cas9 system, have revolutionized the ability to create precise modifications in the genomes of cells and organisms. nih.govnih.gov This system uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it creates a double-strand break. The cell's natural DNA repair mechanisms can then be harnessed to introduce insertions, deletions, or specific point mutations. nih.gov

This approach allows for the creation of knockout models, where a gene of interest is inactivated. anilocus.comjax.orgresearchgate.net By knocking out the genes for PAPS synthase isoforms (PAPSS1 and PAPSS2) or specific sulfotransferases, researchers can investigate the physiological consequences of their absence. For example, the deficiency of PAPSS2 in humans has been linked to a form of spondyloepimetaphyseal dysplasia, a genetic disorder affecting bone and cartilage development. nih.gov Creating knockout mouse models for PAPSS genes allows for a detailed investigation of the pathological mechanisms underlying such diseases. anilocus.com Furthermore, conditional knockout models can be generated to study the role of these genes in specific tissues or at particular developmental stages.

Table 2: Applications of Gene Editing in Studying PAPS Pathways

| Technique | Application | Organism/System | Potential Findings | Reference |

| CRISPR-Cas9 | Knockout of PAPSS1 or PAPSS2 | Mouse models | Elucidation of the roles of PAPS synthases in development and disease. | anilocus.com |

| CRISPR-Cas9 | Knockout of specific sulfotransferases | Cell lines | Determination of the specific functions of individual sulfotransferases. | nih.gov |

| CRISPR-Cas9 | Correction of disease-causing mutations | Mouse models | Demonstration of the potential for gene therapy in PAPS-related disorders. | nih.gov |

Overexpression and Purification Systems for PAPS Synthases and Sulfotransferases

To perform detailed biochemical and structural studies of PAPS-interacting proteins, it is often necessary to produce large quantities of pure, active protein. This is typically achieved through overexpression in a heterologous host system, followed by purification.

The most common host for protein overexpression is the bacterium Escherichia coli due to its rapid growth, low cost, and well-understood genetics. The gene encoding the protein of interest is cloned into an expression vector, which is then introduced into E. coli. The expression of the target protein is induced, and the cells are harvested. The protein is then purified from the cell lysate using a combination of chromatography techniques. For example, human PAPSS1 and a splice variant, PAPSS2b, have been molecularly cloned, overexpressed in E. coli, and purified for biochemical characterization. nih.govresearchgate.net

In some cases, bacterial expression may not be suitable, particularly for complex eukaryotic proteins that require post-translational modifications for proper folding and activity. In such instances, other expression systems like yeast, insect cells, or mammalian cells are used. For example, the PAPS transporter 1 (PAPST1) has been overexpressed in Madin-Darby canine kidney (MDCK) II cells to study its role in transporting PAPS into the Golgi apparatus. oup.com

Following expression, the protein is purified using various chromatographic methods. Affinity chromatography is often the first step, where the protein is engineered to have a tag (e.g., a polyhistidine-tag) that binds to a specific resin. This is followed by further purification steps like ion-exchange and size-exclusion chromatography to achieve high purity. The purified protein can then be used for a wide range of in vitro assays, structural studies, and antibody production.

Computational and Theoretical Approaches

Computational and theoretical methods have become indispensable tools for investigating the complex roles of 3'-phosphoadenosine-5'-phosphosulfate (PAPS) in biological systems. These approaches provide insights into molecular interactions, reaction energetics, and systemic behavior that are often difficult to capture through experimental techniques alone. By simulating the dynamics of PAPS binding, calculating the quantum mechanics of its reactions, and modeling its metabolic networks, researchers can build a comprehensive, multi-scale understanding of PAPS metabolism and function.

Molecular Dynamics Simulations of PAPS-Binding and Catalytic Mechanisms

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic interactions between PAPS and its partner enzymes, primarily sulfotransferases (SULTs). These simulations model the motions of atoms over time, providing a detailed picture of the binding process, conformational changes, and the catalytic environment.

MD studies have been instrumental in elucidating the mechanism of PAPS binding to the active site of sulfotransferases. ontosight.ai Simulations can reveal the specific amino acid residues that form crucial contacts with the PAPS molecule. For instance, a study combining homology modeling with molecular mechanics and dynamics on bovine phenol (B47542) sulfotransferase (bSULT1A1) identified that PAPS is a preferred ligand over coenzyme A. nih.gov This research highlighted that His108 forms a critical hydrogen bond with PAPS, and residues such as Phe24, Tyr169, and Phe255 are vital for binding through strong van der Waals contacts. nih.gov Such interactions are fundamental for the stability of the enzyme-PAPS complex. nih.gov

Furthermore, MD simulations have shown that PAPS binding is not a simple lock-and-key event but often involves significant conformational changes in the enzyme. The binding of PAPS can trigger the remodeling of the enzyme's active site, creating a constricted state that gates the entry of the sulfate-acceptor substrate. acs.org This nucleotide-gated mechanism, revealed through combined structure, function, and MD studies, demonstrates how the enzyme controls substrate access and ensures the correct order of binding, which is essential for efficient catalysis. ontosight.aiacs.org The stability of the enzyme-substrate complex, once formed, can also be verified through MD simulations, confirming that the substrate remains correctly positioned within the active site for the reaction to proceed. nih.gov

Table 1: Key Findings from Molecular Dynamics (MD) Simulations of PAPS-Enzyme Interactions

| Enzyme Studied | Key Residues in PAPS Binding | Computational Method | Key Findings | Reference(s) |

| Bovine Phenol Sulfotransferase (bSULT1A1) | His108, Phe24, Tyr169, Phe255 | Homology Modeling, Molecular Mechanics, Molecular Dynamics | PAPS is the preferred ligand; identified key hydrogen bonding and van der Waals contacts crucial for complex stability. | nih.gov |

| Human Cytosolic Sulfotransferases (SULT1A1, SULT2A1) | ~30-residue active-site cap | Structure, Function, and Molecular Dynamics | PAPS binding gates access to the active site by remodeling a flexible cap, controlling substrate entry. | acs.org |

| General Sulfotransferases | Conserved active site residues | Molecular Mechanics, Flexible Docking | PAPS binding involves recognition of its phosphate (B84403) and sulfate (B86663) groups, triggering conformational changes to position the sulfate for transfer. | ontosight.ai |

Quantum Mechanical Calculations for PAPS Reactivity and Transition States

Due to the high computational cost of QM calculations, a hybrid approach known as Quantum Mechanics/Molecular Mechanics (QM/MM) is often employed for enzyme-catalyzed reactions. nih.gov In QM/MM simulations, the reactive center—comprising the PAPS sulfuryl group and the acceptor molecule's active site—is treated with a high level of QM theory, while the surrounding protein and solvent environment are modeled using the more computationally efficient molecular mechanics (MM) force fields. nih.govnih.gov This method provides a balance between accuracy and computational feasibility. nih.gov

QM/MM studies have been used to investigate the mechanism of sulfuryl transfer. These calculations can help determine whether the reaction proceeds through a stepwise or a concerted mechanism. For example, in analogous phosphate transfer reactions, QM/MM calculations have favored a dissociative mechanism with a trigonal-planar metaphosphate-like transition state. mdpi.com Similar approaches applied to sulfotransferases can elucidate the precise nature of the PAPS sulfuryl transfer, including the role of active site residues in stabilizing the transition state and facilitating proton transfers. mdpi.com While PAPS-dependent sulfotransferases typically catalyze a direct transfer, some bacterial sulfotransferases operate via a PAPS-independent, two-step "ping-pong" mechanism involving a covalent sulfo-enzyme intermediate. nih.gov QM methods are crucial for characterizing the high-energy nature of such intermediates. nih.gov The ultimate goal of these calculations is to determine the free energy barrier of the reaction, which dictates the reaction rate. nih.gov

Table 2: Application of Quantum Mechanical (QM) Methods to Study Sulfation/Phosphorylation

| System/Reaction Studied | Computational Method | Focus of Study | Key Insights | Reference(s) |

| Phosphate transfer in Phosphoserine Phosphatase | QM/MM | Reaction mechanism and transition states | Favored a dissociative mechanism via a trigonal-planar metaphosphate-like configuration; highlighted the role of active site residues. | mdpi.com |

| Peptide hydrolysis in Human Cathepsin K | QM/MM | Free energy surfaces of acylation and deacylation | Determined the rate-limiting step and barrier height of the reaction; demonstrated the coupling of nucleophilic attack and proton transfer. | nih.gov |

| General Metalloenzymes | QM, QM/MM | Transition state structure and analogues | Assessed the degree to which transition state analogues mimic the true transition states found through free energy simulations. | nih.gov |

| General Chemical Reactions | Machine Learning-enhanced Quantum Chemistry | Calculation of transition state structures | Developed a machine-learning model to predict transition state structures much faster than traditional quantum chemistry methods. | mit.edu |

In Silico Modeling of Cellular PAPS Metabolic Networks and Fluxes

To understand the role of PAPS within the broader context of the cell, researchers turn to in silico modeling of metabolic networks. nih.gov This systems-level approach involves constructing a comprehensive map of all known metabolic reactions in an organism, including the pathways for PAPS synthesis and consumption. nih.govresearchgate.net These genome-scale metabolic models (GEMs) serve as a framework for analyzing the flow of metabolites (fluxes) through the network under various conditions. researchgate.net

A primary technique used with these models is Flux Balance Analysis (FBA). FBA is a mathematical method that predicts steady-state reaction fluxes by applying mass balance constraints to the stoichiometric model. researchgate.net By defining a biological objective, such as maximizing cell growth or PAPS production, FBA can be used to simulate how the metabolic fluxes redistribute in response to genetic or environmental perturbations. This can help identify bottlenecks in the PAPS synthesis pathway or predict the effects of up-regulating or down-regulating specific enzymes. nih.gov

Furthermore, advanced computational methods can identify key regulatory nodes within these networks. nih.gov For instance, the In Silico Identification of Switches (ISIS) method analyzes flux vectors under different conditions to locate metabolites where fluxes are significantly rerouted. peercommunityjournal.orgbiorxiv.org Applying such a method to the PAPS network could pinpoint critical branch points where the cell decides between different sulfation targets or prioritizes PAPS synthesis over other metabolic processes. These in silico analyses provide a holistic view of PAPS metabolism, generating testable hypotheses and guiding metabolic engineering efforts to optimize processes that depend on sulfation. researchgate.netpeercommunityjournal.org

Table 3: In Silico Approaches for Analyzing PAPS Metabolic Networks

| Modeling Approach | Description | Application to PAPS Metabolism | Potential Outcomes | Reference(s) |

| Genome-Scale Metabolic Models (GEMs) | Comprehensive reconstruction of all known metabolic reactions in an organism based on genomic and literature data. | Mapping the PAPS synthesis pathway (ATP sulfurylase, APS kinase) and all PAPS-consuming sulfotransferase reactions. | A complete stoichiometric model of PAPS metabolism, enabling systems-level analysis. | nih.govresearchgate.net |

| Flux Balance Analysis (FBA) | A mathematical technique to predict metabolic flux distributions at steady-state based on stoichiometric constraints and an objective function. | Simulating PAPS production rates under different nutrient conditions or with genetic modifications to PAPS synthase. | Identification of rate-limiting steps and optimization strategies for PAPS supply. | researchgate.netnih.gov |

| In Silico Identification of Switches (ISIS) | A method to identify key metabolic nodes where fluxes are rerouted in response to changing environmental or cellular conditions. | Analyzing how the flux around the PAPS synthesis and utilization pathways changes in response to different metabolic demands. | Pinpointing critical regulatory points that control the allocation of resources for sulfation. | peercommunityjournal.orgbiorxiv.org |

| Pathway and Protein Interaction Network Analysis | Comparative analysis of metabolic pathways to identify unique enzymes and prediction of protein-protein interactions. | Identifying unique aspects of PAPS metabolism in pathogens compared to hosts for drug target identification. | Discovery of potential therapeutic targets within the PAPS metabolic network. | nih.govnih.gov |

Evolutionary and Comparative Aspects of 3 Phosphonato 5 Adenylyl Sulfate Paps Metabolism

Phylogenetic Analysis of PAPS Synthase and Sulfotransferase Gene Families

The enzymes responsible for the biosynthesis and utilization of PAPS, PAPS synthases (PAPSS) and sulfotransferases (SULTs), respectively, belong to large and diverse gene families. Their phylogenetic analysis provides critical insights into their evolutionary origins and the diversification of their functions.

PAPS Synthase (PAPSS): In the animal kingdom, PAPS is synthesized by a bifunctional enzyme, PAPS synthase, which possesses both ATP sulfurylase and APS kinase activities on a single polypeptide. researchgate.net In contrast, in prokaryotes, fungi, and plants, these two enzymatic functions are carried out by two separate proteins. researchgate.netnih.gov

Phylogenetic analyses of vertebrate PAPS synthases clearly distinguish two major isoforms, PAPSS1 and PAPSS2. nih.gov These isoforms are encoded by distinct genes and exhibit a significant degree of amino acid sequence identity, for instance, 77% between human PAPSS1 and PAPSS2. nih.gov Invertebrates, on the other hand, typically possess only a single PAPS synthase gene. nih.gov A maximum-likelihood phylogenetic tree of vertebrate and invertebrate PAPS synthases demonstrates a clear separation of PAPSS1-type, PAPSS2-type, and invertebrate sequences, with the invertebrate enzymes often clustering more closely with the PAPSS2-type. nih.gov This suggests that the two-isoform system in vertebrates arose from a gene duplication event that occurred early in vertebrate evolution.

Sulfotransferases (SULTs): The sulfotransferase superfamily is extensive and diverse, with members found across all domains of life. oup.com These enzymes catalyze the transfer of the sulfuryl group from PAPS to a wide array of acceptor molecules. wikipedia.org Based on their cellular localization and substrate preferences, SULTs are broadly categorized into two main classes: membrane-bound SULTs located in the Golgi apparatus, which are primarily involved in modifying proteins and glycosaminoglycans, and cytosolic SULTs, which act on small molecules like steroids, neurotransmitters, and xenobiotics. oup.com

Phylogenetic studies of the SULT gene family reveal a complex evolutionary history characterized by numerous gene duplication events and subsequent functional diversification. In humans, for example, at least thirteen distinct members are organized into three families: SULT1, SULT2, and SULT4. oup.com Plant genomes often harbor a large number of SULT genes; for instance, 22 have been identified in Arabidopsis thaliana and 35 in Oryza sativa (rice). researchgate.net Phylogenetic trees constructed from plant SULT sequences show distinct clusters or subfamilies, though predicting substrate specificity based solely on sequence identity remains challenging. researchgate.net The general features for binding the PAPS co-substrate are conserved across different SULT families, suggesting a common evolutionary ancestor. oup.com

| Gene Family | Major Clades/Families | Key Characteristics | Representative Organisms |

|---|---|---|---|

| PAPS Synthase (PAPSS) | PAPSS1-type (Vertebrates) | One of two bifunctional enzyme isoforms in vertebrates. | Humans, Mice |

| PAPSS2-type (Vertebrates) | Second bifunctional enzyme isoform in vertebrates; mutations are linked to developmental disorders. frontiersin.org | Humans, Mice | |

| Invertebrate PAPSS | Typically a single bifunctional enzyme. | Caenorhabditis elegans | |

| Sulfotransferases (SULTs) | SULT1 Family (Cytosolic) | Metabolizes phenols, estrogens, and xenobiotics. | Humans, Rats |

| SULT2 Family (Cytosolic) | Primarily acts on steroids and bile acids. | Humans, Rats | |

| Golgi-resident SULTs | Sulfates proteins and glycosaminoglycans. | Widespread in eukaryotes. |

Conservation and Divergence of PAPS Biosynthesis and Utilization Pathways Across Domains of Life

While the fundamental role of PAPS as a universal sulfonate donor is conserved, the pathways for its synthesis and subsequent utilization exhibit significant divergence across the three domains of life: Archaea, Bacteria, and Eukarya.

PAPS Biosynthesis: The synthesis of PAPS from inorganic sulfate (B86663) and ATP is a two-step process. The key difference lies in the enzymatic machinery.

Archaea and Bacteria: In most prokaryotes, the two steps are catalyzed by two distinct, monofunctional enzymes: ATP sulfurylase and APS kinase. researchgate.net This modular arrangement allows for independent regulation of the two enzymatic activities.

Eukarya: In the animal kingdom, a major evolutionary innovation is the fusion of the ATP sulfurylase and APS kinase domains into a single, bifunctional polypeptide, the PAPS synthase. researchgate.net This fusion likely enhances the efficiency of PAPS synthesis through substrate channeling. In contrast, fungi and plants have retained the prokaryotic-like system of two separate enzymes. researchgate.netnih.gov

PAPS Utilization: The fate of the PAPS molecule also varies significantly.

Sulfate Assimilation: In plants, algae, fungi, and many bacteria, PAPS plays a crucial role in primary sulfate assimilation. nih.gov The activated sulfate group of PAPS (or in some cases, APS) is reduced to sulfite (B76179) and then to sulfide (B99878), which is subsequently incorporated into cysteine. nih.gov